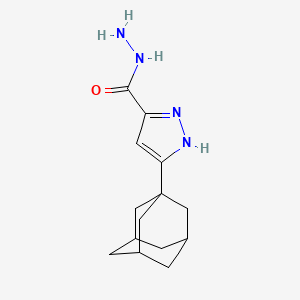
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide, also known as ACPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed that 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide acts as an inhibitor of enzymes that are involved in cancer cell proliferation. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide inhibits the activity of enzymes that are involved in cancer cell proliferation, leading to decreased cell growth and division. Physiologically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells, leading to their death. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its low solubility in water, which may limit its use in aqueous environments, and its potential toxicity, which may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anticancer agents. Another direction is to explore its potential applications in material science, particularly in the synthesis of metal-organic frameworks with enhanced gas storage and separation properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 1-adamantyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The final product is obtained by the reaction of the resulting pyrazole with hydrazine hydrate and acetic anhydride. The synthesis method has been optimized to yield high purity and yield of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has shown promising activity against cancer cells, and it has been used as a starting point for the development of new anticancer agents. In material science, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a ligand for the synthesis of transition metal complexes, which have potential applications in organic synthesis.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFKNGJOSASFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Adamantan-1-yl-2H-pyrazole-3-carboxylic acid hydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
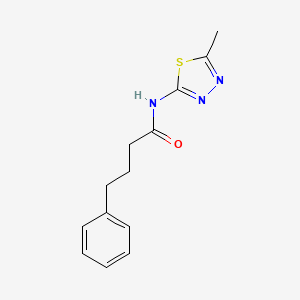
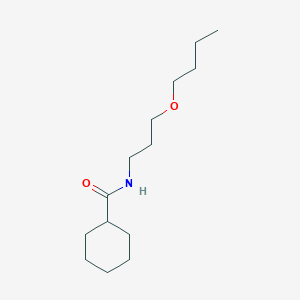
amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
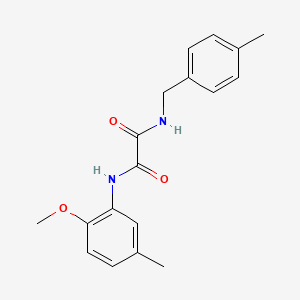
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)
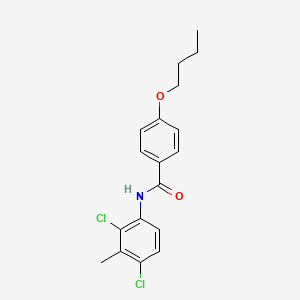
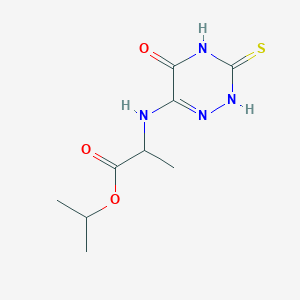
![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)